

# Application Notes and Protocols for Chymotrypsin Activity Assay using 4-Nitrophenyl Trimethylacetate

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## Compound of Interest

Compound Name: 4-Nitrophenyl trimethylacetate

Cat. No.: B1194109

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## Introduction

Chymotrypsin, a serine protease, plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin can be conveniently measured using chromogenic substrates like **4-Nitrophenyl trimethylacetate**. The hydrolysis of this substrate by chymotrypsin releases 4-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of the enzyme's activity. This application note provides detailed protocols and data for utilizing **4-Nitrophenyl trimethylacetate** in chymotrypsin activity assays.

The reaction proceeds in a biphasic manner, characteristic of many serine proteases.<sup>[1]</sup> An initial "burst" phase, corresponding to the rapid acylation of the enzyme's active site serine residue and release of 4-nitrophenolate, is followed by a slower, steady-state phase where the rate-limiting step is the deacylation of the enzyme, regenerating the active form.<sup>[1]</sup>

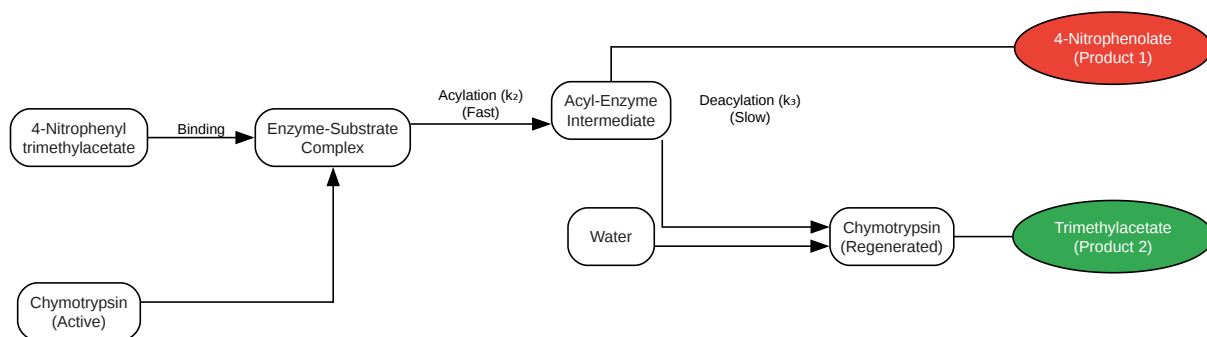
## Data Presentation

The following table summarizes the kinetic constants for the chymotrypsin-catalyzed hydrolysis of p-Nitrophenyl Trimethylacetate under specific experimental conditions.

Kinetic Parameter	Value	Experimental Conditions
$k_2$ (Acylation rate constant)	$0.37 \pm 0.11 \text{ s}^{-1}$	pH 8.2 (0.01 M Tris-HCl buffer)
$k_3$ (Deacylation rate constant)	$(1.3 \pm 0.02) \times 10^{-4} \text{ s}^{-1}$	Ionic strength: 0.06
$K_s$ (Substrate binding constant)	$(1.6 \pm 0.5) \times 10^{-3}$	Temperature: $25.6 \pm 0.1 \text{ }^\circ\text{C}$
$k_{\text{cat}}$ (Catalytic rate constant)	$1.3 \times 10^{-4} \text{ s}^{-1}$	1.8% (v/v) acetonitrile-water

## Signaling Pathway

The catalytic mechanism of chymotrypsin involves a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The hydrolysis of **4-Nitrophenyl trimethylacetate** proceeds through a covalent catalysis mechanism, as illustrated below.



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**Figure 1:** Enzymatic reaction of chymotrypsin with **4-Nitrophenyl trimethylacetate**.

## Experimental Protocols

This section provides a detailed methodology for performing a chymotrypsin activity assay using **4-Nitrophenyl trimethylacetate**.

## Materials and Reagents

- $\alpha$ -Chymotrypsin (from bovine pancreas)
- **4-Nitrophenyl trimethylacetate** (Substrate)
- Tris-HCl buffer (0.01 M, pH 8.2)
- Acetonitrile
- Hydrochloric acid (HCl), 1 mM for dissolving chymotrypsin
- Spectrophotometer capable of measuring absorbance at 405 nm
- Thermostatted cuvette holder
- Pipettes and tips
- Cuvettes

## Reagent Preparation

- Tris-HCl Buffer (0.01 M, pH 8.2):
  - Dissolve 1.21 g of Tris base in 800 mL of deionized water.
  - Adjust the pH to 8.2 at 25.6 °C using 1 M HCl.
  - Bring the final volume to 1 L with deionized water.
  - To achieve an ionic strength of 0.06, NaCl can be added. The exact amount should be calculated.
- Substrate Stock Solution:
  - Prepare a stock solution of **4-Nitrophenyl trimethylacetate** in acetonitrile. The exact concentration will depend on the desired final substrate concentrations for the assay. A common stock concentration is 10-100 mM. Due to the limited solubility of the substrate in aqueous solutions, the use of an organic solvent like acetonitrile is necessary.
- Chymotrypsin Stock Solution:

- Prepare a stock solution of  $\alpha$ -chymotrypsin in cold 1 mM HCl. The concentration should be determined based on the enzyme's activity. A starting concentration of 1 mg/mL is often used. The solution should be kept on ice to minimize autolysis.

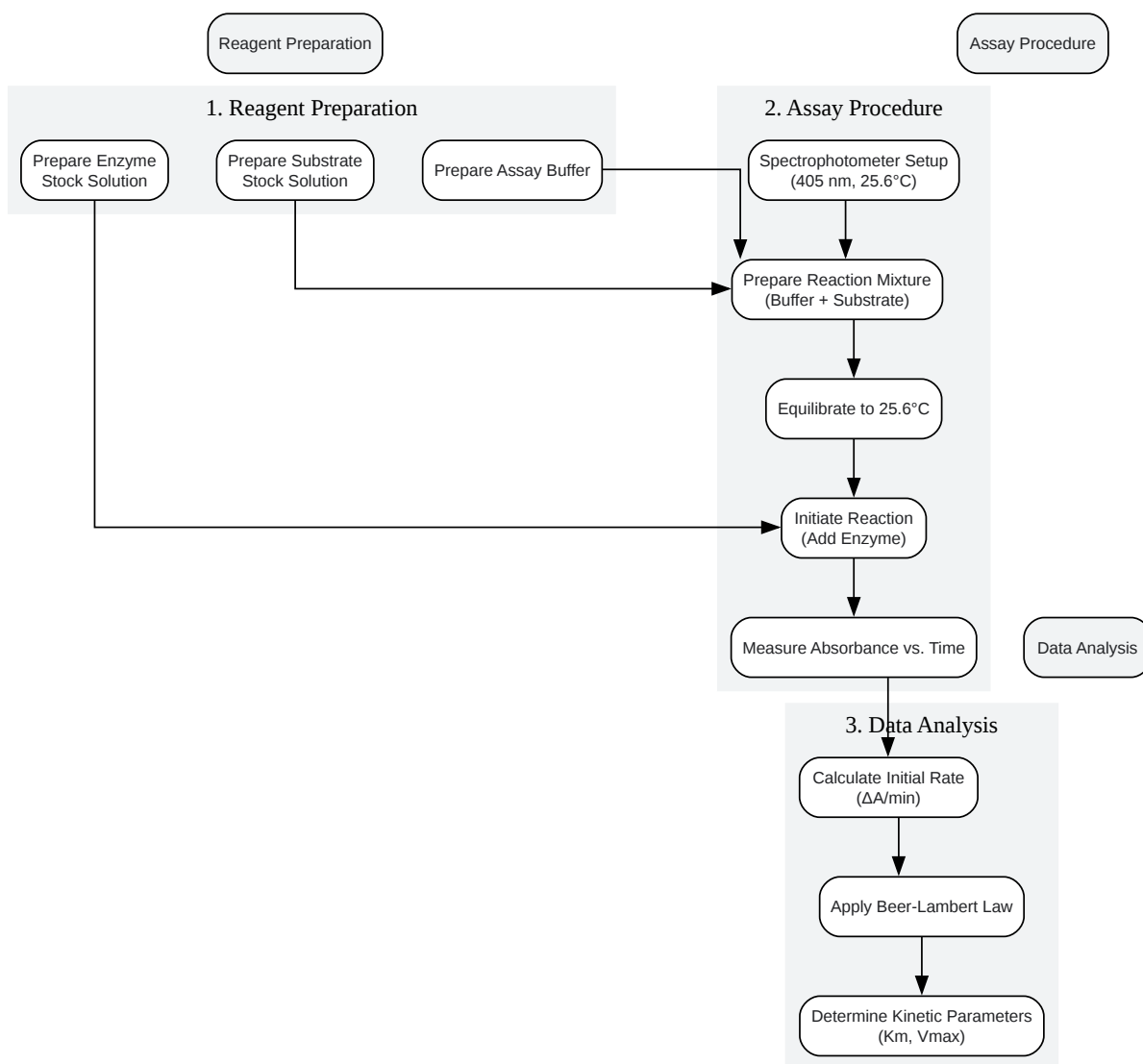
## Assay Procedure

- Set up the Spectrophotometer:
  - Turn on the spectrophotometer and allow it to warm up.
  - Set the wavelength to 405 nm and the temperature of the cuvette holder to 25.6 °C.
- Prepare the Reaction Mixture:
  - In a cuvette, prepare the reaction mixture by adding the following in order:
    - Tris-HCl buffer (to a final volume of 1 mL, accounting for other additions)
    - The appropriate volume of the **4-Nitrophenyl trimethylacetate** stock solution to achieve the desired final substrate concentration. Ensure the final acetonitrile concentration is 1.8% (v/v).
  - Mix gently by inverting the cuvette.
  - Place the cuvette in the thermostatted cell holder and allow it to equilibrate to 25.6 °C for 5 minutes.
- Initiate the Reaction:
  - Add a small volume of the chymotrypsin stock solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range, and should be optimized to give a linear rate of absorbance change for at least 1-2 minutes.
  - Immediately after adding the enzyme, mix the solution by gently pipetting up and down or by inverting the cuvette with a stopper.
- Measure Absorbance:

- Start recording the absorbance at 405 nm as a function of time.
- Continue recording for a sufficient period to observe the initial burst and the subsequent steady-state linear phase.
- Data Analysis:
  - Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot ( $\Delta A/\text{min}$ ).
  - Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law ( $A = \epsilon cl$ ), where:
    - $A$  is the absorbance
    - $\epsilon$  is the molar extinction coefficient of 4-nitrophenolate at 405 nm (under the specific assay conditions)
    - $c$  is the concentration of the product
    - $l$  is the path length of the cuvette (usually 1 cm)
  - Enzyme activity can be expressed in units ( $\mu\text{mol}$  of product formed per minute).
  - Kinetic parameters ( $K_m$  and  $V_{\text{max}}$ ) can be determined by measuring the initial rates at various substrate concentrations and plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

## Experimental Workflow

The following diagram illustrates the general workflow for the chymotrypsin activity assay.



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**Figure 2:** General workflow for the chymotrypsin activity assay.

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## References

- 1. chem.libretexts.org [chem.libretexts.org]
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